molecular formula C11H19NO4S B1463541 Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid CAS No. 1217515-06-4

Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid

Cat. No.: B1463541
CAS No.: 1217515-06-4
M. Wt: 261.34 g/mol
InChI Key: UHWNNHHUVFQVHF-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is C6H11NO2S . Its molecular weight is 161.22 . The IUPAC name for this compound is 2-ethyl-1,3-thiazolidine-4-carboxylic acid .


Physical and Chemical Properties Analysis

This compound has a boiling point of 338.2ºC at 760 mmHg and a melting point of 158-162ºC . Its density is 1.202g/cm3 .

Scientific Research Applications

Photocatalysis and Environmental Applications

Research on (BiO)2CO3-based photocatalysts highlights the utility of certain boron-containing compounds in environmental applications, such as degradation of pollutants under light irradiation. These materials, due to their unique structural properties, have shown potential in photocatalysis, highlighting how boron-related chemistry can contribute to environmental remediation technologies (Ni et al., 2016).

Medicinal Chemistry and Drug Design

The synthesis of guanidinobenzazoles has been explored for their potential therapeutic applications, illustrating the role of innovative chemical structures in developing new pharmacophores. This work suggests that molecules with complex functional groups, similar to "Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid," may have applications in medicinal chemistry and drug discovery (Rosales-Hernández et al., 2022).

Biocatalyst Inhibition and Industrial Biotechnology

Carboxylic acids have been studied for their effects on biocatalysts, which is crucial for the development of biorenewable chemicals. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentations can guide the engineering of more robust microbial strains for industrial applications, indicating potential biotechnological applications for related compounds (Jarboe et al., 2013).

Material Science and Polymer Chemistry

The review on boronic acid sensors with double recognition sites discusses the development of chemical sensors based on boronic acids. These sensors have applications in detecting carbohydrates and other biological molecules, demonstrating how boron-containing compounds can be integral to sensor technology and materials science (Bian et al., 2019).

Mechanism of Action

The mechanism of action of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is not specified in the sources I found. As a synthetic peptide intermediate, its mechanism of action would depend on the specific context of the reaction it’s used in.

Properties

IUPAC Name

(4S)-2-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-5-8-12(7(6-17-8)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNNHHUVFQVHF-GVHYBUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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